molecular formula C8H9ClFNO2 B1377347 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride CAS No. 1427381-07-4

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride

Cat. No. B1377347
CAS RN: 1427381-07-4
M. Wt: 205.61 g/mol
InChI Key: WCLGOFRCKSDYIH-UHFFFAOYSA-N
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Description

“3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride” is a chemical compound with the molecular formula C8H9ClFNO2 . It is derived from methylbenzoic acid . The compound is used for research purposes.


Synthesis Analysis

The synthesis of related compounds such as “5-Fluoro-2-methylbenzoic acid” involves the use of fluorinated building blocks . It may be used in the preparation of 5-fluoro-3-hydroxy-2-methylbenzoic acid, 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester, and 5-fluoro-N,2-dimethylbenzamide .


Molecular Structure Analysis

The molecular structure of “3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride” consists of a benzene ring substituted with an amino group, a fluorine atom, and a methyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Chemical Reactions Analysis

The benzoic acid building block in “3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride” can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride is involved in various chemical synthesis processes. For instance, it is used in the preparation of pharmacologically active benzo[b]thiphen derivatives, which are important in pharmaceutical chemistry (Chapman, Clarke, & Sawhney, 1968). Additionally, it serves as a key intermediate in the synthesis of compounds like Methyl 2-amino-5-fluorobenzoate, highlighting its role in esterification and hydronation reactions (Yin Jian-zhong, 2010).

Antitumor Activity

Compounds derived from 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride demonstrate potential in antitumor applications. Amino acid ester derivatives containing 5-fluorouracil synthesized using this compound showed inhibitory effects against liver cancer BEL-7402 (J. Xiong et al., 2009). Also, novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts derived from it exhibited significant antitumor activity in vitro and in vivo (R. Stojković et al., 2006).

Biosynthesis and Antibiotic Applications

Research indicates that derivatives of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride are involved in antibiotic biosynthesis. Specifically, its role in the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, crucial for certain antibiotic classes, is noteworthy (A. Becker, 1984).

Fluorimetric Detection and Analysis

This compound is utilized in fluorimetric analysis. The fluorigenic reaction of proline with derivatives of this compound demonstrates superior reactivity and fluorescence yield, crucial for detecting secondary amino acids (K. Imai & Yoshihiko Watanabe, 1981). Moreover, it's used as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids, including proline and hydroxyproline (Y. Watanabe & K. Imai, 1981).

Mechanism of Action

Target of Action

The primary target of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride is the respiratory system . The compound’s interaction with this system suggests a potential role in respiratory-related processes or conditions.

Mode of Action

The specific mode of action of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride It is known that compounds in this class can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various changes in the compound and its targets.

Biochemical Pathways

3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride: may affect biochemical pathways involving the benzylic position. For instance, it may participate in reactions at the benzylic position, which are important for synthesis

Result of Action

The molecular and cellular effects of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride Given its potential target and mode of action, it may have effects related to the respiratory system

Action Environment

The action, efficacy, and stability of 3-Amino-5-fluoro-2-methylbenzoic acid hydrochloride can be influenced by various environmental factors. Additionally, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound .

properties

IUPAC Name

3-amino-5-fluoro-2-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2.ClH/c1-4-6(8(11)12)2-5(9)3-7(4)10;/h2-3H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLGOFRCKSDYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1N)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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